molecular formula C12H12N2O B1423071 N-methyl-4-(pyridin-2-yloxy)aniline CAS No. 1184735-72-5

N-methyl-4-(pyridin-2-yloxy)aniline

Cat. No.: B1423071
CAS No.: 1184735-72-5
M. Wt: 200.24 g/mol
InChI Key: AUHHWJBGADUWTH-UHFFFAOYSA-N
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Description

N-methyl-4-(pyridin-2-yloxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline ring is substituted with a pyridin-2-yloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-2-yloxy)aniline typically involves the reaction of 4-chloroaniline with 2-hydroxypyridine in the presence of a base to form the pyridin-2-yloxy derivative. This intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(pyridin-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-4-(pyridin-2-yloxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(pyridin-3-yloxy)aniline: Similar structure but with the pyridin-3-yloxy group.

    N-methyl-4-(pyridin-4-yloxy)aniline: Similar structure but with the pyridin-4-yloxy group.

    N-methyl-4-(quinolin-2-yloxy)aniline: Similar structure but with a quinolin-2-yloxy group.

Uniqueness

N-methyl-4-(pyridin-2-yloxy)aniline is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-4-pyridin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-13-10-5-7-11(8-6-10)15-12-4-2-3-9-14-12/h2-9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHHWJBGADUWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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